Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.36 . It is also known by the synonym "1-Piperidinecarboxylic acid, 3- [ (4-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” consists of a piperidine ring attached to a tert-butyl carboxylate group and a 4-aminopyridin-2-yl group via an oxygen atom .Physical And Chemical Properties Analysis
“Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” has a predicted boiling point of 453.0±45.0 °C and a predicted density of 1.174±0.06 g/cm3 . Its pKa value is predicted to be 6.94±0.50 .Scientific Research Applications
Synthetic Routes and Industrial Applications
The chemical compound Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate has been explored in the context of synthesizing more complex molecules, such as Vandetanib. A review of existing synthetic routes for Vandetanib highlighted a process involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate, undergoing several chemical transformations to produce the title compound. This synthesis route is favored for its higher yield and commercial value in industrial production, indicating the compound's role in manufacturing scalable and economically viable pharmaceuticals Mi, W. (2015). Fine Chemical Intermediates.
Role in Asymmetric Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, are noted for their pivotal role in the stereoselective synthesis of amines and their derivatives. The review of tert-butanesulfinamide-mediated asymmetric synthesis of N-heterocycles over the last decade underscores the utility of similar structures in crafting structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are significant for their presence in natural products and potential therapeutic applications, showcasing the broader relevance of related chemical frameworks in medicinal chemistry Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020). RSC Advances.
Environmental and Ecotoxicological Research
The compound's structural analogs have been subject to environmental and ecotoxicological studies. For instance, the environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) indicate the importance of understanding the environmental impact and health implications of tert-butyl compounds. These studies shed light on the potential environmental behaviors of similar compounds and underscore the need for novel SPAs with lower toxicity and environmental footprint Liu, R., & Mabury, S. (2020). Environmental Science & Technology.
properties
IUPAC Name |
tert-butyl 3-(4-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-13-9-11(16)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLRRXXOISCDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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